N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and a methylthio-substituted phenyl group
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Hydroxyethylation: The indole derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Oxalamide Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with oxalyl chloride and the methylthio-substituted aniline under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Nitration with HNO3/H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Indole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties. This compound could be a candidate for drug development targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-phenyl oxalamide
- N1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-N2-phenyl oxalamide
- N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of the methylthio group on the phenyl ring, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and reactivity profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-12-14(13-7-3-5-9-16(13)23)17(24)11-21-19(25)20(26)22-15-8-4-6-10-18(15)27-2/h3-10,12,17,24H,11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWEUYHIMRLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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